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molecular formula C7H7BrOS B1339586 2-Bromo-1-(thiophen-2-yl)propan-1-one CAS No. 75815-46-2

2-Bromo-1-(thiophen-2-yl)propan-1-one

Cat. No. B1339586
M. Wt: 219.1 g/mol
InChI Key: ISEXQXDJGISUKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04650800

Procedure details

An ice cold solution of 2-propionylthiophene (1.40 g) in carbon tetrachloride (25 ml) was treated with a solution of bromine (0.54 ml) in carbon tetrachloride (20 ml) over 5 mins. The resulting solution was then stirred at room temperature. After 1.5 h the mixture was evaporated to an amber oil (2.17 g). A portion of the oil (600 mg) was subjected to preparative thin-layer chromatography on silica developing with chloroform-petrol (b.p. 60°-80° C.) (1:4) (4 runs) and gave an amber oil, the title bromide (410 mg), λmax (EtOH) 272.5 nm (ε7,910), 294 nm (ε8,340), νmax (CS2) 1658, 713 cm-1.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
0.54 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
410 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( ε7,910 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( ε8,340 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[S:6][CH:7]=[CH:8][CH:9]=1)(=[O:4])[CH2:2][CH3:3].[Br:10]Br.[Br-].CCO>C(Cl)(Cl)(Cl)Cl.C(=S)=S>[Br:10][CH:2]([CH3:3])[C:1]([C:5]1[S:6][CH:7]=[CH:8][CH:9]=1)=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=S)=S
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.4 g
Type
reactant
Smiles
C(CC)(=O)C=1SC=CC1
Name
Quantity
0.54 mL
Type
reactant
Smiles
BrBr
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
410 mg
Type
reactant
Smiles
[Br-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO
Step Five
Name
( ε7,910 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( ε8,340 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was then stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 1.5 h the mixture was evaporated to an amber oil (2.17 g)
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
gave an amber oil

Outcomes

Product
Name
Type
Smiles
BrC(C(=O)C=1SC=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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